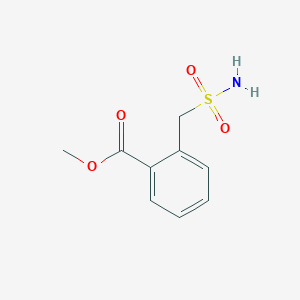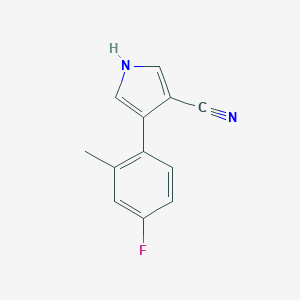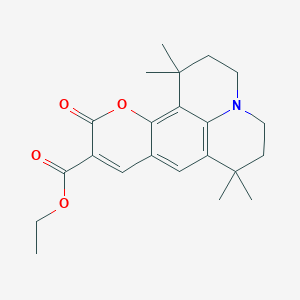
Coumarin 314T
説明
Coumarin 314T, also known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin or Coumarin 504, is a compound with the empirical formula C18H19NO4 . It is used as a laser dye .
Synthesis Analysis
Coumarin-fused-coumarins, like Coumarin 314T, have been synthesized using various methods. These include the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation . Other one-pot synthesis methods have also been developed, including the Kostanecki reaction, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction .
Molecular Structure Analysis
The molecular structure of Coumarin 314T is characterized by a planar, aromatic, and lipophilic 2H-chromen-2-one ring . This ring can interact with biological counterparts, mainly lipophilic binding sites, by establishing strong hydrophobic and π–π stacking interactions with aromatic amino acids .
Chemical Reactions Analysis
Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues like Coumarin 314T . These pathways involve the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation .
Physical And Chemical Properties Analysis
Coumarin 314T is a crystalline powder with a melting point of 125-127 °C . It has a molar absorption coefficient of >=45000 l/(mol.cm) at Lambda max . It is orange-yellow to orange in color .
科学的研究の応用
Fluorescent Labeling of Biomolecules
Coumarins, including Coumarin 314T, play a key role in the fluorescent labeling of biomolecules . This application is crucial in biochemistry and molecular biology, where it allows for the visualization and tracking of various biological processes.
Metal Ion Detection
Another significant application of Coumarin 314T is in the detection of metal ions . The ability of coumarins to interact with different metal ions and produce distinct fluorescence responses makes them valuable tools in analytical chemistry.
Microenvironment Polarity Detection
Coumarin 314T can be used to detect changes in the polarity of a microenvironment . This is particularly useful in studying cellular processes and understanding the behavior of molecules in different environments.
pH Detection
The fluorescence properties of Coumarin 314T can also be used for pH detection . This is important in various fields, including environmental science, medicine, and biochemistry, where pH plays a critical role.
Therapeutic Applications
Coumarins have been found to have various therapeutic properties, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities . Therefore, Coumarin 314T may also have potential applications in these areas.
Fluorescent Chemosensors
Coumarins, including Coumarin 314T, have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . These chemosensors can be used to detect and monitor various biological and chemical processes.
将来の方向性
Coumarin-fused-coumarins, like Coumarin 314T, have attracted significant attention due to their boundless applications in interdisciplinary areas . Future research may focus on the development of novel anticancer drugs with different mechanisms of action . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .
作用機序
Target of Action
Coumarin 314T, like other coumarin derivatives, is primarily used as a fluorophore . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Mode of Action
The mode of action of Coumarin 314T is primarily through its fluorescent properties . When excited with ultraviolet (UV) light, it exhibits fascinating fluorescence behavior . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including Coumarin 314T, originate from the phenylpropanoid pathway in plants . They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . .
Pharmacokinetics
Coumarins in general have been used in various therapeutic applications, indicating that they have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of Coumarin 314T’s action is the emission of fluorescence upon excitation with UV light . This makes it a valuable tool in various scientific and technological applications, including fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Action Environment
The fluorescence yield of Coumarin 314T is only weakly dependent on the solvent, indicating that it is relatively stable under different environmental conditions . .
特性
IUPAC Name |
ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDHBUBOPTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361469 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 314T | |
CAS RN |
113869-06-0 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




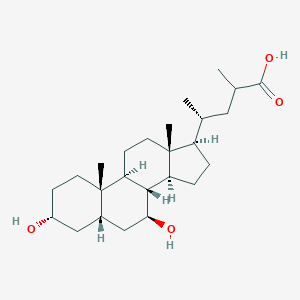


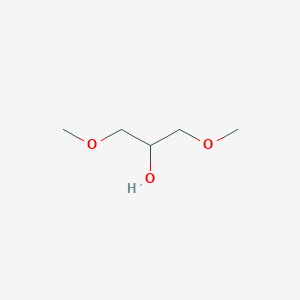
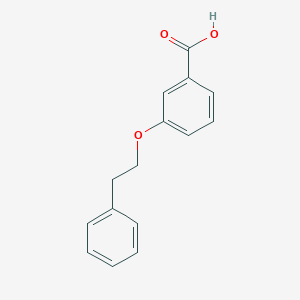
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)

